

# Structural Analysis of the Imidaprilat-ACE Complex: A Technical Guide

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## Compound of Interest

Compound Name: *Imidaprilat*

Cat. No.: *B020323*

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This technical guide provides an in-depth examination of the structural and functional interactions between **Imidaprilat**, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril, and its target, the Angiotensin-Converting Enzyme (ACE). This document collates quantitative binding data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows to support research and drug development in cardiovascular therapeutics.

## Introduction: The Renin-Angiotensin System and ACE Inhibition

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance. A key enzyme in this system, Angiotensin-Converting Enzyme (ACE), catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to the angiotensin II type 1 (AT1) receptor, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure.

Imidapril is a prodrug that is hydrolyzed in the liver to its active form, **Imidaprilat**.<sup>[1]</sup> **Imidaprilat** is a potent, competitive inhibitor of ACE.<sup>[1][2]</sup> By binding to the active site of ACE, **Imidaprilat** prevents the formation of angiotensin II, leading to vasodilation and a reduction in blood pressure.<sup>[1]</sup> Understanding the precise molecular interactions within the **Imidaprilat-ACE**

complex is crucial for the development of next-generation antihypertensive agents with improved efficacy and safety profiles.

## Quantitative Analysis of Imidaprilat-ACE Binding

The affinity of **Imidaprilat** for ACE has been quantified through various in vitro studies. The following tables summarize the key inhibition constants ( $K_i$ ) and half-maximal inhibitory concentrations ( $IC_{50}$ ) reported in the literature.

Species	Tissue/Enzyme Source	Inhibitor	$K_i$ (nM)	Reference
Swine	Renal ACE	Imidaprilat (6366A)	0.067	[2]
Human	Serum ACE	Imidaprilat (6366A)	0.04	[2]

Species	Tissue Source	Inhibitor	IC50 (nM)	Reference
Rat (SHR)	Lung	Imidaprilat (6366A)	1.2 ± 0.1	[2]
Rat (SHR)	Aorta	Imidaprilat (6366A)	1.5 ± 0.2	[2]
Rat (SHR)	Heart	Imidaprilat (6366A)	1.3 ± 0.1	[2]
Rat (SHR)	Brain	Imidaprilat (6366A)	1.1 ± 0.1	[2]
Rat (SHR)	Kidney	Imidaprilat (6366A)	1.0 ± 0.1	[2]
Rat (WKY)	Lung	Imidaprilat (6366A)	1.3 ± 0.1	[2]
Rat (WKY)	Aorta	Imidaprilat (6366A)	1.6 ± 0.2	[2]
Rat (WKY)	Heart	Imidaprilat (6366A)	1.4 ± 0.1	[2]
Rat (WKY)	Brain	Imidaprilat (6366A)	1.2 ± 0.1	[2]
Rat (WKY)	Kidney	Imidaprilat (6366A)	1.1 ± 0.1	[2]

SHR: Spontaneously Hypertensive Rats; WKY: Wistar Kyoto Rats

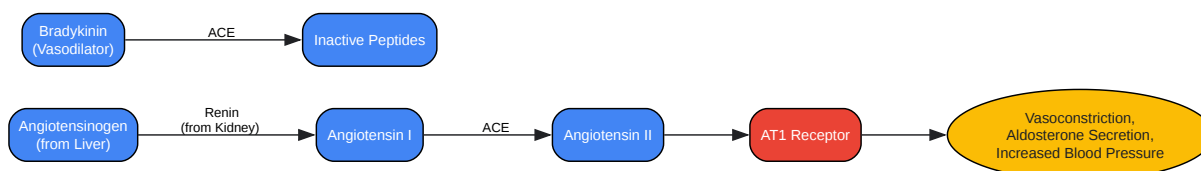
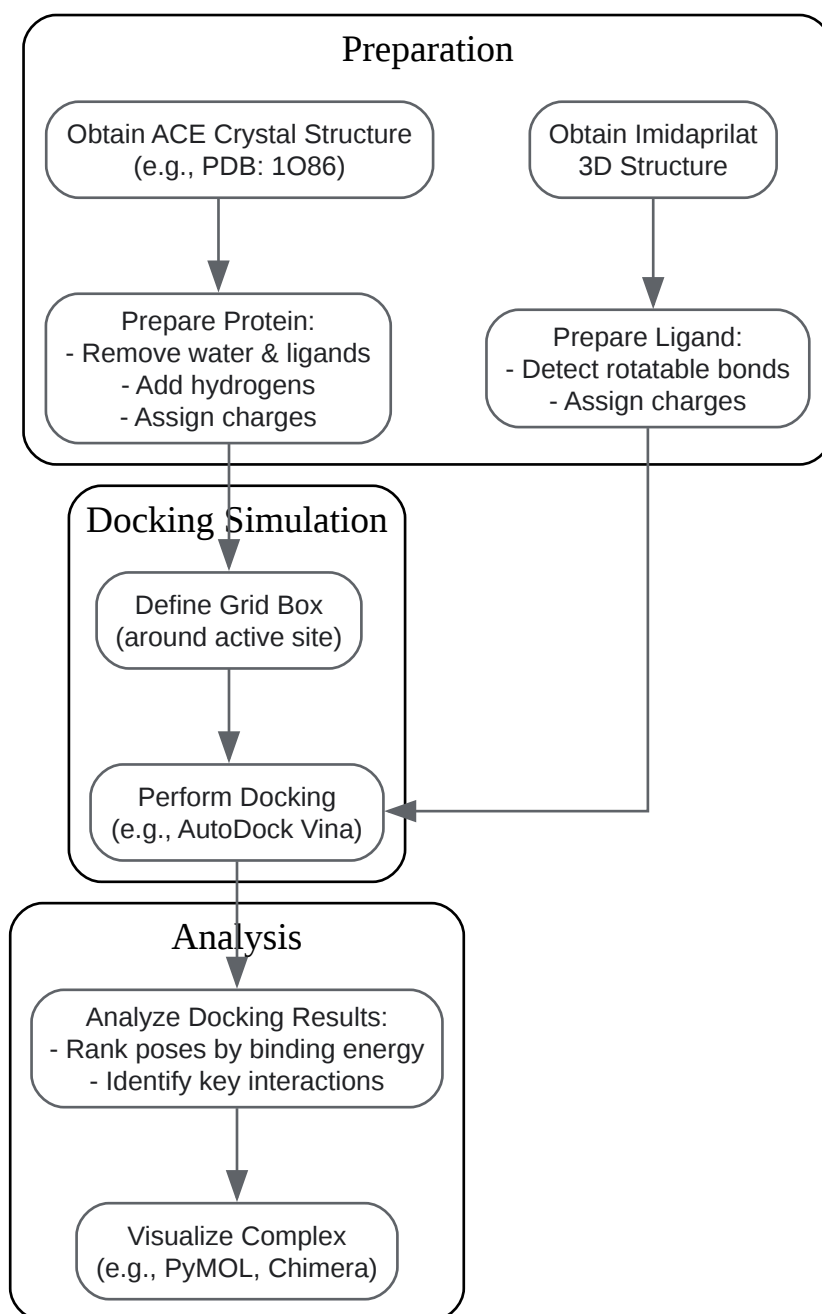
## Structural Insights into the Imidaprilat-ACE Complex

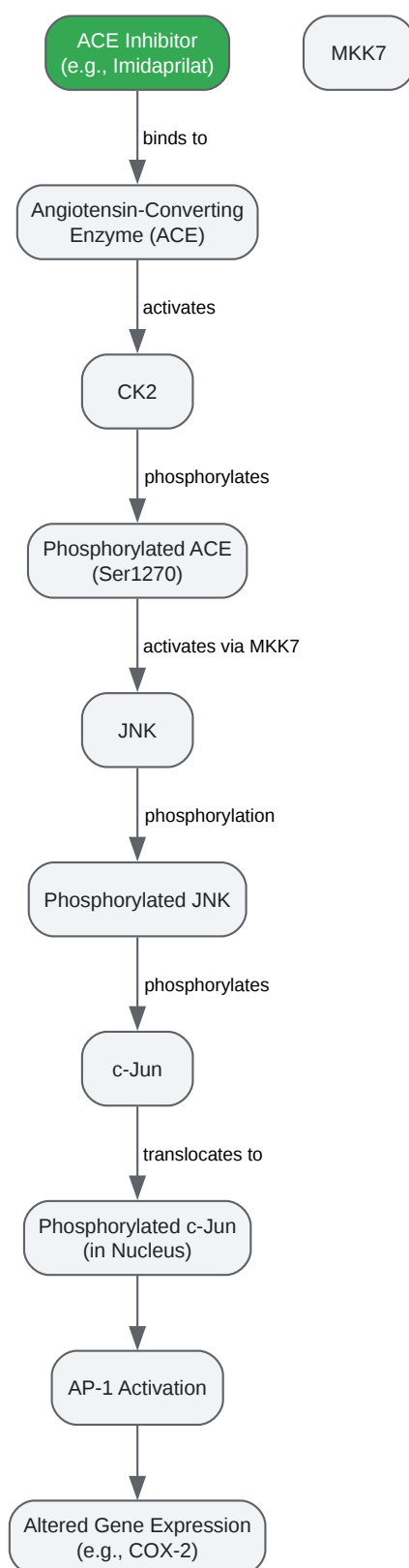
While a specific crystal structure of the **Imidaprilat**-ACE complex is not publicly available, valuable structural insights can be derived from computational modeling and comparison with existing crystal structures of ACE in complex with other inhibitors, such as lisinopril (PDB ID: 1O86).

## Molecular Docking and Homology Modeling

Molecular docking simulations are a powerful tool for predicting the binding conformation of a ligand within the active site of a protein.[3] For the **Imidaprilat**-ACE complex, a common approach involves using the crystal structure of human testicular ACE (tACE) in complex with lisinopril as a template.[3]

The general workflow for such an in-silico analysis is as follows:





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